1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-4-methylbenzaldehyde and acetophenone. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 1-(2-hydroxy-4-methylphenyl)-3-phenylpropan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Differing by the presence of a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Featuring an additional methyl group on the phenyl ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(16(18)11-12)15(17)10-8-13-5-3-2-4-6-13/h2-11,18H,1H3/b10-8+ |
InChI Key |
MUGOFUACMPDNFK-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.